Sigmodal

Barbiturate pharmacology Hypnotic duration Structure-activity relationship

Researchers studying structure-activity relationships (SAR) of legacy barbiturates require structurally precise comparators, not generic short-acting analogs. Substituting Sigmodal with pentobarbital introduces uncontrolled pharmacokinetic variables due to profound structure-dependent differences in metabolic clearance. - **Key differentiator:** Bromoallyl substitution lowers cytochrome P-450 Ks values vs. allyl homologs, altering clearance rates. - **Research applications:** SAR for 5-position alkyl chain length vs. hypnotic duration; low-tolerance comparator for abuse potential studies; control compound for delayed toxicity investigations. - **Supply:** Packaged as a neat reference standard with certificate of analysis.

Molecular Formula C12H17BrN2O3
Molecular Weight 317.18 g/mol
CAS No. 1216-40-6
Cat. No. B074413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSigmodal
CAS1216-40-6
Molecular FormulaC12H17BrN2O3
Molecular Weight317.18 g/mol
Structural Identifiers
SMILESCCCC(C)C1(C(=O)NC(=O)NC1=O)CC(=C)Br
InChIInChI=1S/C12H17BrN2O3/c1-4-5-7(2)12(6-8(3)13)9(16)14-11(18)15-10(12)17/h7H,3-6H2,1-2H3,(H2,14,15,16,17,18)
InChIKeyZGVCLZRQOUEZHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sigmodal Chemical Identity and Procurement


Sigmodal (Rectidon), CAS 1216-40-6, is a bromoallyl-substituted barbiturate derivative with the IUPAC name 5-(2-bromoprop-2-en-1-yl)-5-(1-methylbutyl)pyrimidine-2,4,6(1H,3H,5H)-trione [1]. It was used in surgical anesthesia during the 1950s and appeared in drug mixtures in the 1960s [2]. Sigmodal possesses sedative, hypnotic, and anticonvulsant properties characteristic of the barbiturate class [3]. Unlike widely adopted short-acting barbiturates such as pentobarbital and secobarbital, Sigmodal was never extensively used clinically and has been superseded by agents with improved safety profiles [4]. Contemporary procurement interest arises primarily in research contexts—including reference standard acquisition, pharmacological comparator studies, or analytical method development involving legacy compounds.

Reference Standard Legacy barbiturate reference for analytical method development
Pharmacological Comparator Bromoallyl-substituted tool for structure-activity relationship studies
Metabolic Probe Cytochrome P-450 affinity and clearance research in barbiturate series

Sigmodal Bromoallyl Structural Determinant


Within the barbiturate class, compounds cannot be treated as interchangeable due to profound structure-dependent variation in pharmacokinetic behavior. The introduction of a bromoallyl substituent at the 5-position, as present in Sigmodal, confers distinct metabolic and pharmacological properties compared to allyl-substituted or saturated alkyl congeners [1]. Specifically, bromoallyl-substituted barbiturates exhibit lower Ks values (indicating higher affinity for cytochrome P-450) than their allyl counterparts, correlating with altered metabolic clearance rates [2]. Furthermore, side-chain length—Sigmodal bears a 1-methylbutyl (2-amyl) group—directly influences hypnotic duration and the propensity for delayed toxicity relative to shorter-chain homologs such as pernoston (2-butyl) [3]. These structural features mean that substituting Sigmodal with a conventional short-acting barbiturate such as pentobarbital or secobarbital would introduce uncontrolled variables in any research protocol evaluating historical agents, structure-activity relationships, or metabolic fate.

Bromoallyl vs. allyl substitution
Bromoallyl group may alter P-450 affinity and metabolic clearance compared to allyl-containing barbiturates; class-level Ks differences reported.
Side-chain length (amyl vs. butyl)
1-Methylbutyl (2-amyl) chain may shift hypnotic duration and delayed toxicity profile relative to shorter-chain homologs like pernoston.
Conventional short-acting barbiturate substitution
Replacing with pentobarbital or secobarbital may introduce uncontrolled variables in historical agent comparison or SAR protocols.

Sigmodal Comparative Evidence


Hypnotic Duration and Carbon Chain Length

In comparative toxicological and pharmacological evaluation, Sigmodal (referred to as rectidon, Na 2-amyl betabromallyl barbiturate) demonstrated markedly shortened hypnotic action relative to its shorter-chain homolog pernoston (Na 2-butyl betabromallyl barbiturate). The extended carbon chain at the 5-position (amyl versus butyl) was identified as the structural determinant of this abbreviated hypnosis [1].

Hypnotic Duration SAR
Head-to-head
Markedly shortened hypnotic action vs pernoston (amyl vs butyl)
Chain-length effect on pharmacodynamic duration
Rat model; single-dose administration
Barbiturate pharmacology Hypnotic duration Structure-activity relationship

Tolerance Development Among Bromoallyl Analogs

In a two-week dietary feeding study in albino rats evaluating the effectiveness of developing tolerance and cross-tolerance against propallylonal (IPBB), Sigmodal (5-(2-bromoallyl)-5-(1-methylbutyl)barbituric acid) ranked lowest among six tested compounds. The decreasing order of tolerance development effectiveness was: EBB, probarbital, IPBB, PBB, MBB, and Sigmodal [1].

Tolerance Development Rank
Head-to-head
Ranked lowest among 6 bromoallyl analogs tested against propallylonal
Differentiates chronic exposure liability profile
Two-week dietary feeding; cross-tolerance assessment
Drug tolerance Cross-tolerance Barbiturate abuse liability

Delayed Death Incidence vs. Nostal

Sigmodal (rectidon) was found to cause delayed death very exceptionally after doses that killed some rats acutely. In contrast, the closely related compound nostal (Na isopropyl betabromallyl barbiturate) very readily caused delayed or secondary death in rats, usually within one to four days, accompanied by fatty changes in the liver, kidney, heart, and lungs [1].

Delayed Death Incidence
Head-to-head
Very exceptional delayed death vs nostal (readily caused multiorgan toxicity)
Identifies lower delayed-toxicity profile for screening
Rat model; histological examination of liver, kidney, heart, lungs
Barbiturate toxicity Delayed death Hepatotoxicity

Bromoallyl Substitution and P-450 Affinity

In a systematic evaluation of barbiturate series, bromoallyl-substituted barbiturates (the structural class to which Sigmodal belongs) exhibited lower Ks values than their allyl-substituted and non-methylated homologues. Lower Ks values indicate higher affinity for cytochrome P-450, which corresponded with faster metabolic clearance rates [1].

P-450 Affinity (Ks)
Class-level
Bromoallyl substitution reported to lower Ks values (higher P-450 affinity) vs allyl homologues
Class-level metabolic differentiation; supports drug interaction studies
Data to verify for Sigmodal-specific Ks; perfused liver model
Cytochrome P-450 Barbiturate metabolism Ks value

Sigmodal Research Application Scenarios


Carbon Chain Length and Hypnotic Duration SAR

Sigmodal serves as a reference compound in SAR investigations examining how 5-position carbon chain extension (amyl versus butyl) modulates hypnotic duration. The comparative data establishing Sigmodal's markedly shortened hypnosis versus pernoston [1] provides a foundation for researchers quantifying the relationship between alkyl chain length and pharmacodynamic duration in barbiturate scaffolds.

Tolerance Development Comparative Studies

Sigmodal's unique rank as the least effective tolerance-inducing agent among six bromoallyl barbiturates tested against propallylonal [2] positions it as a key comparator for studies investigating differential tolerance liability within this chemical series. Researchers evaluating chronic exposure outcomes or abuse potential structure-activity relationships may utilize Sigmodal as a low-tolerance reference.

Delayed Toxicity Screening

Sigmodal's very exceptional incidence of delayed death and organ pathology—in stark contrast to the readily observed multiorgan toxicity of its homolog nostal [3]—makes it a critical control compound for toxicological studies aimed at isolating the structural determinants of delayed barbiturate toxicity and fatty organ changes.

P-450 Binding and Metabolic Clearance

Sigmodal, as a bromoallyl-substituted barbiturate, is appropriate for inclusion in comparative cytochrome P-450 binding and metabolic clearance studies. The class-level evidence that bromoallyl substitution lowers Ks values relative to allyl homologues [4] supports its use in investigations quantifying substituent effects on P-450 affinity and hepatic elimination rates.

Application
Selection Property
Validation Focus
Carbon chain-length SAR studies
Hypnotic duration comparator (amyl vs butyl)
Alkyl chain vs pharmacodynamic duration review
Tolerance liability SAR
Low-tolerance reference among bromoallyl series
Chronic exposure endpoint profiling
Delayed toxicity screening
Low delayed-toxicity control compound
Organ pathology endpoint review
P-450 metabolic studies
Bromoallyl-substituted metabolic probe
Substituent effects on P-450 affinity/clearance

Technical Documentation Hub

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33 linked technical documents
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